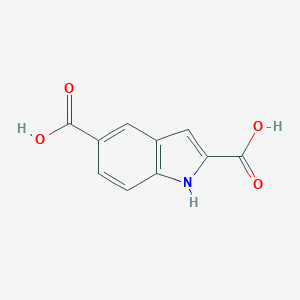

1H-indole-2,5-dicarboxylic Acid

Description

Structure

2D Structure

Propriétés

IUPAC Name |

1H-indole-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUABQYJAPOQWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401790 | |

| Record name | 1H-indole-2,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117140-77-9 | |

| Record name | 1H-indole-2,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 1h Indole 2,5 Dicarboxylic Acid and Its Derivatives

Established Synthetic Routes for 1H-Indole-2,5-dicarboxylic Acid

The construction of the this compound core is typically achieved through well-established synthetic organic chemistry reactions that build the heterocyclic system from acyclic or simpler aromatic precursors.

The synthesis of indole (B1671886) dicarboxylic acids often involves sequential reactions that form the pyrrole (B145914) ring onto a pre-functionalized benzene (B151609) ring. A common and cost-effective approach is a variation of the Reissert indole synthesis. This pathway begins with the condensation of an ortho-substituted nitrotoluene, such as o-nitrotoluene, with diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide. google.com This reaction forms an intermediate, ethyl o-nitrophenylpyruvate, which is then subjected to reductive cyclization. orgsyn.org

Another sophisticated multi-step strategy for creating substituted indole carboxylates involves a [3+2] cyclization. mdpi.com This method treats an imine with the anion derived from a substituted phenylacetate, such as methyl 2-(2-fluoro-5-nitrophenyl)acetate. mdpi.com The subsequent intramolecular nucleophilic aromatic substitution (SNAr) reaction closes the ring, and a spontaneous air oxidation of the resulting indoline (B122111) yields the aromatic indole structure. mdpi.com Although this specific example produces 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, the underlying strategy showcases the complexity of modern multi-step pathways for accessing highly functionalized indole cores. mdpi.com

| Synthetic Route | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | 1) Sodium ethoxide (condensation) 2) Hydrazine (B178648) hydrate (B1144303), Iron catalyst (reductive cyclization) | Indole-2-carboxylic acid | google.com |

| Fischer Indole Synthesis | Ethyl pyruvate (B1213749) phenylhydrazone | Polyphosphoric acid or ZnCl₂ | Ethyl indole-2-carboxylate (B1230498) | orgsyn.org |

| [3+2] Cyclization / SNAr | Amine, Aldehyde, Methyl 2-(2-fluoro-5-nitrophenyl)acetate | K₂CO₃, DMF, 90-130°C | 1,2,5-Trisubstituted 1H-indole-3-carboxylate esters | mdpi.com |

| Batcho-Leimgruber / Pd-Catalyzed Annulation | Methyl 2-methyl-3-nitrobenzoate | 1) Bromine, Dibenzoyl peroxide 2) Triphenylphosphine 3) Paraformaldehyde 4) Pd/phosphine catalyst | Methyl indole-4-carboxylate | orgsyn.org |

A critical step in many synthetic routes to indole carboxylic acids is the reductive cyclization of a nitro-containing precursor. orgsyn.org For instance, the conversion of ethyl o-nitrophenylpyruvate to ethyl indole-2-carboxylate can be achieved using various reducing agents, including zinc in acetic acid, ferrous sulfate (B86663) with ammonium (B1175870) hydroxide (B78521), or catalytic hydrogenation over platinum. orgsyn.org A patented method details the use of an iron catalyst and hydrazine hydrate for this reduction, highlighting an approach suitable for industrial production. google.com

Decarboxylation, the removal of a carboxyl group, is another key reaction in this context. While sometimes it is a desired final step to yield a simpler indole, it can also be an unwanted side reaction. Indole-2-carboxylic acids can be decarboxylated by heating, often at temperatures around 230°C. orgsyn.org More controlled decarboxylation can be achieved chemically. For example, heating 3-methyl-1H-indole-2-carboxylic acid in dimethyl sulfoxide (B87167) with a silver carbonate catalyst and acetic acid at 140°C yields 3-methylindole. google.com Recent advancements have explored the use of ionic liquids as catalysts for clean decarboxylation under microwave irradiation. acs.org

The selection of starting materials is fundamental to the synthesis of this compound. The most common and economically viable precursors include:

o-Nitrotoluene and Diethyl Oxalate: These are used in the Reissert synthesis to build the indole core from basic building blocks. google.comorgsyn.org

2-Nitroindole and Oxalic Acid: These can be used in a process that involves reduction and decarboxylation to yield the target compound.

Substituted Phenylhydrazines and Pyruvic Acid Derivatives: These are the classic starting materials for the Fischer indole synthesis, a versatile method for producing a wide range of indole-2-carboxylates. orgsyn.orgrsc.org

Substituted Nitrobenzoates: Compounds like methyl 2-methyl-3-nitrobenzoate serve as precursors in multi-step syntheses such as the Batcho-Leimgruber indole synthesis. orgsyn.org

Advanced Synthetic Strategies for Functionalized Indole Derivatives

The dicarboxylic acid functionality of the target molecule provides a versatile platform for further chemical modifications, enabling the synthesis of a diverse library of derivatives through reactions at the carboxyl groups or on the indole ring itself.

The carboxylic acid groups are readily converted into esters and amides, which are common functional groups in pharmacologically active molecules.

Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. nih.gov For example, 5-nitroindole-2-carboxylic acid can be esterified using this method. nih.gov An alternative, often higher-yielding method involves converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), which is then treated with the desired alcohol. nih.gov

Amidation involves forming an amide bond between the carboxylic acid and an amine. This is a key strategy for introducing diverse substituents. In the synthesis of novel HIV-1 integrase inhibitors, the carboxylic acid at the 5-position was coupled with various amines (like 4-fluorobenzoic acid or pyrazine-2-carboxylic acid) using the coupling agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Similarly, the Ugi four-component reaction, an elegant multi-component strategy, utilizes indole-2-carboxylic acid to react with an aniline, an aldehyde, and an isocyanide, forming a complex amide intermediate that can be further cyclized. rug.nl

Introducing halogen atoms at specific positions on the indole ring is a crucial step for creating building blocks for cross-coupling reactions. The 3-position of the indole ring is particularly susceptible to electrophilic substitution.

The bromination of the indole nucleus can be performed selectively. For instance, ethyl 1H-indole-2-carboxylate can be brominated at the 3-position using N-Bromosuccinimide (NBS) as the bromine source in a solvent like N,N-dimethylformamide (DMF) at room temperature. nih.gov This reaction proceeds efficiently to yield ethyl 3-bromo-1H-indole-2-carboxylate, a versatile intermediate for further functionalization, for example, through palladium-catalyzed Buchwald-Hartwig amination reactions. nih.gov

| Reaction Type | Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification | 3-Bromo-1H-indole-2-carboxylic acid | Ethanol (B145695), Conc. H₂SO₄, 80°C | Ethyl 3-bromo-1H-indole-2-carboxylate | nih.gov |

| Esterification | 1H-Indole-2-carboxylic acid | 1) SOCl₂, 0°C 2) Ethanol, rt | Ethyl 1H-indole-2-carboxylate | nih.gov |

| Amidation | Indole-5-carboxylic acid derivative | 4-Fluorobenzoic acid, EDAC, DMAP, THF, rt | 5-(4-fluorobenzamido)indole derivative | nih.gov |

| Halogenation (Bromination) | Ethyl 1H-indole-2-carboxylate | N-Bromosuccinimide (NBS), DMF, rt | Ethyl 3-bromo-1H-indole-2-carboxylate | nih.gov |

Cyclization Reactions for Indole Ring Formation

The creation of the indole nucleus is a fundamental step in the synthesis of this compound. This typically involves constructing the five-membered pyrrole ring onto a pre-existing six-membered benzene ring. While specific documented syntheses for this exact dicarboxylic acid are not abundant, several classical indole syntheses could theoretically be adapted.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction produces the indole heterocycle from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org To theoretically produce this compound, one would need to start with a (4-carboxyphenyl)hydrazine and react it with a keto-acid like pyruvic acid. The resulting phenylhydrazone would then undergo acid-catalyzed cyclization. wikipedia.orgbyjus.com A significant consideration is the stability of the carboxylic acid groups under the harsh acidic conditions often required for this synthesis. wikipedia.org

Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization. wikipedia.orgchemeurope.com To apply this to the target molecule, one could start with 4-carboxy-2-nitrotoluene. The initial condensation with diethyl oxalate would yield an ethyl (4-carboxy-2-nitrophenyl)pyruvate. Subsequent reductive cyclization, for instance using zinc in acetic acid, would form the indole-2-carboxylic acid moiety, resulting in the desired this compound. wikipedia.orgchemeurope.comresearchgate.net

Other Potential Cyclization Routes:

Madelung Synthesis: This involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.

Leimgruber-Batcho Indole Synthesis: This offers a versatile route to various substituted indoles.

Hemetsberger Indole Synthesis: This method is particularly suited for the regiospecific synthesis of certain substituted indoles. rsc.org

The selection of a particular cyclization strategy depends heavily on the availability and stability of appropriately substituted starting materials and the desired reaction efficiency.

| Synthesis Method | General Precursors | Theoretical Precursors for this compound | Key Reaction Type |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | (4-carboxyphenyl)hydrazine, Pyruvic acid | Acid-catalyzed cyclization of phenylhydrazone |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | 4-carboxy-2-nitrotoluene, Diethyl oxalate | Condensation followed by reductive cyclization |

| Madelung Synthesis | N-acyl-o-toluidine | N-formyl-2-amino-5-carboxytoluene derivative | Intramolecular cyclization |

Nenitzescu Indole Synthesis and its Variants

First reported by Costin Nenitzescu in 1929, the Nenitzescu indole synthesis is a powerful reaction that typically produces 5-hydroxyindole (B134679) derivatives from the condensation of a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com The reaction proceeds through a Michael addition, followed by a nucleophilic attack and elimination to form the indole ring. wikipedia.org

Direct synthesis of this compound using the classical Nenitzescu method is not straightforward because the reaction is designed to yield 5-hydroxyindoles. wikipedia.orgnumberanalytics.com A theoretical multi-step adaptation might involve:

Reacting a suitably substituted benzoquinone with an enamine derived from a β-keto ester.

This would form a 5-hydroxyindole-2-carboxylate ester.

Subsequent chemical modification would be required to convert the 5-hydroxy group into a carboxylic acid, a non-trivial transformation that would likely involve protection and oxidation steps.

Variants of the Nenitzescu synthesis have been developed, including solid-phase synthesis and the use of various catalysts to improve efficiency. wikipedia.orgresearchgate.net However, its application remains primarily for the synthesis of 5-hydroxyindoles, which are precursors to biologically significant molecules like serotonin (B10506) and the anti-inflammatory drug indomethacin (B1671933). wikipedia.orgrevistadechimie.ro Given the complexity of modifying the 5-hydroxy group, other synthetic routes are likely more practical for the direct production of this compound.

Industrial Production Considerations and Scalability

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure an efficient, safe, and economically viable process. nih.govnih.gov While specific industrial methods for this compound are not publicly detailed, general principles of process chemistry and scale-up provide a framework for evaluation.

A key aspect of scalability is the development of synthetic routes that are robust and tolerant of a wide range of functional groups. nih.gov For indole derivatives, methods that avoid costly transition metal catalysts and high-temperature conditions are often preferred for industrial applications. acs.orgacs.org

Key Scalability Factors:

| Factor | Industrial Consideration | Relevance to this compound Synthesis |

| Starting Materials | Cost, availability, and safety of all raw materials. | Precursors like substituted nitrotoluenes or anilines must be accessible in bulk at a reasonable cost. wikipedia.orgrsc.org |

| Reaction Conditions | Optimization of temperature, pressure, solvents, and catalysts for safety, yield, and energy efficiency. | Reactions should ideally be run at or near atmospheric pressure and ambient temperature. The use of green solvents and recyclable catalysts is advantageous. nih.gov |

| Process Efficiency | Minimizing the number of synthetic steps (pot economy) and maximizing the incorporation of starting materials into the final product (atom economy). | One-pot syntheses or tandem reactions that combine multiple steps without isolating intermediates can significantly improve efficiency. thermofisher.comrsc.org |

| Purification | Development of scalable, cost-effective purification methods to achieve the desired product purity. | Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption. |

| Waste Management | Minimizing waste generation and developing protocols for safe disposal or recycling of byproducts and solvents. | The environmental impact of the synthesis is a critical factor for sustainable industrial production. nih.gov |

| Safety | Thorough hazard analysis of all reagents, intermediates, and reaction conditions. | Understanding the thermal stability, reactivity, and toxicity of all materials is crucial to prevent accidents. |

Recent advancements in automated, miniaturized synthesis using technologies like acoustic droplet ejection allow for rapid screening of reaction conditions and building blocks on a nano-scale, which can accelerate the development and optimization of scalable synthetic processes. nih.govrug.nl Furthermore, the adoption of continuous flow chemistry can offer significant advantages in terms of safety, consistency, and scalability for certain indole syntheses, such as the Reissert reaction. nih.gov

Chemical Reactivity and Functionalization of 1h Indole 2,5 Dicarboxylic Acid

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is generally highly susceptible to electrophilic attack, with reactions preferentially occurring at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, in 1H-indole-2,5-dicarboxylic acid, the scenario is significantly altered. The C-2 position is blocked, and both the C-2 and C-5 carboxylic acid groups are strongly deactivating, withdrawing electron density from the aromatic system and making electrophilic aromatic substitution (EAS) more challenging than for a simple indole.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagent | Predicted Product(s) | Notes |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro- and 6-Nitro-1H-indole-2,5-dicarboxylic acid | Harsh conditions required due to deactivation by two COOH groups. |

| Halogenation | Br₂ / FeBr₃ | 4-Bromo- and 6-Bromo-1H-indole-2,5-dicarboxylic acid | Lewis acid catalyst is necessary to overcome the ring's deactivation. |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid | The C-6 position is generally less sterically hindered than C-4. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally not feasible | The ring is too strongly deactivated for this reaction to proceed effectively. |

Oxidation and Reduction Pathways

The indole nucleus of this compound can undergo both oxidation and reduction, although the substituents influence the reaction outcomes.

Reduction: The most common reduction pathway for indoles involves the saturation of the pyrrole (B145914) ring to yield an indoline (B122111). Catalytic hydrogenation is an effective method for this transformation. For instance, indole-2-carboxylic acid can be reduced to indoline-2-carboxylic acid researchgate.net. Applying this precedent, this compound can be reduced to yield indoline-2,5-dicarboxylic acid. This transformation changes the geometry and electronic properties of the core structure.

Oxidation: The oxidation of indoles can lead to various products, such as oxindoles. However, the electron-withdrawing nature of the carboxylic acid groups can render the indole nucleus less susceptible to oxidation . In related compounds, the selective oxidation of substituents on the indole ring has been achieved while leaving the core intact nih.gov. The controlled oxidation of this compound itself would likely require specific and potent oxidizing agents. Conversely, substituted indolines can be dehydrogenated back to the corresponding indole, a reaction that is often used in synthetic sequences to re-aromatize the pyrrole ring after other modifications have been made researchgate.net.

Chelation of Metal Ions and Complex Formation

A critical aspect of the reactivity of this compound, particularly in a biological context, is its ability to chelate metal ions. The spatial arrangement of the indole N-H group and the adjacent C-2 carboxylic acid creates a powerful bidentate chelating motif.

This property is central to its mechanism of action as an inhibitor of enzymes that utilize metal cofactors. A prominent example is the inhibition of HIV-1 integrase, an enzyme that requires two Mg²⁺ ions in its active site to carry out the viral DNA strand transfer process. The indole nitrogen and the 2-carboxyl group of indole-2-carboxylic acid derivatives can effectively chelate these two magnesium ions, preventing the enzyme from functioning and thus inhibiting viral replication. rsc.orgnih.gov This chelating interaction is a key driver for the development of indole-2-carboxylic acids as antiviral agents. nih.gov

Table 2: Metal Ion Chelation by the Indole-2-carboxylate (B1230498) Moiety

| Interacting Group on Indole | Metal Ion | Type of Interaction | Biological Context |

| Indole N-H | Mg²⁺ | Coordinate Bond (after deprotonation) | HIV-1 Integrase Active Site rsc.org |

| C-2 Carboxylate Oxygen | Mg²⁺ | Coordinate Bond | HIV-1 Integrase Active Site rsc.orgnih.gov |

Ester Hydrolysis and Carboxylic Acid Activation

The two carboxylic acid groups are primary sites for chemical modification. They can be synthesized from their corresponding esters via hydrolysis or activated to form other derivatives.

Ester Hydrolysis: The synthesis of this compound can be achieved through the hydrolysis of its diester precursors. Alkaline hydrolysis, using reagents such as sodium hydroxide (B78521) in an alcohol/water mixture, is a standard method to convert ethyl or methyl indole-2-carboxylates to the corresponding carboxylic acid. nih.govnih.gov This reaction is typically straightforward and high-yielding. It is a common final step in many synthetic routes to access the free acid. mdpi.com

Carboxylic Acid Activation: The carboxylic acid groups can be activated to facilitate reactions with nucleophiles, most commonly to form amides. This is crucial for building more complex molecules, such as peptidomimetics or potential drug candidates. arkat-usa.org Common activation methods include:

Conversion to Acyl Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acids into highly reactive acyl chlorides, which readily react with amines. youtube.com

Peptide Coupling Reagents: A wide array of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are used to form amide bonds directly from the carboxylic acid and an amine under milder conditions that preserve sensitive functional groups and stereocenters. nih.govarkat-usa.org

Table 3: Common Reactions of the Carboxylic Acid Groups

| Transformation | Reagents | Product Type |

| Esterification | Alcohol (e.g., EtOH), Acid Catalyst (e.g., H₂SO₄) | Diester |

| Ester Hydrolysis | Base (e.g., NaOH), H₂O/EtOH | Dicarboxylic Acid |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R-NH₂) | Diamide |

| Amide Formation (Direct Coupling) | Amine (R-NH₂), Coupling Agent (e.g., DCC, BOP) | Diamide |

Prodrug Strategies involving Acyl and Carbamate (B1207046) Linkages

The presence of two carboxylic acid groups and an N-H group makes this compound an ideal candidate for prodrug design. Prodrugs are inactive precursors that are converted into the active drug in vivo, often to improve properties like solubility, stability, or cell membrane permeability. nih.gov

Acyl Linkages (Ester Prodrugs): Carboxylic acids are often polar and exist in their ionized (deprotonated) state at physiological pH, which can limit their ability to cross lipid cell membranes. ebrary.net Converting one or both carboxylic acid groups into esters (forming acyl linkages) masks the polarity, creating a more lipophilic prodrug. These ester prodrugs can more easily permeate cells, where they are then hydrolyzed by ubiquitous intracellular esterase enzymes to release the active dicarboxylic acid. ebrary.net

Carbamate Linkages: The indole N-H group can be derivatized to form a carbamate. Carbamates are recognized as effective prodrug moieties for amines and amides. nih.govacs.org An (acyloxy)alkyl carbamate, for example, can be attached to the indole nitrogen. This type of prodrug is designed to be stable until it undergoes enzymatic hydrolysis of the terminal ester. This initiates a cascade reaction that ultimately cleaves the carbamate linkage and regenerates the parent N-H group of the indole. nih.gov This strategy can improve metabolic stability and pharmacokinetic properties. acs.org

Table 4: Prodrug Strategies for this compound

| Prodrug Type | Linkage | Purpose | In Vivo Activation |

| Ester Prodrug | Acyl (Ester) | Increase lipophilicity, improve membrane permeability. ebrary.net | Hydrolysis by esterase enzymes. |

| Carbamate Prodrug | Carbamate | Improve metabolic stability and pharmacokinetics. acs.org | Enzymatic cleavage (e.g., by esterases), leading to cascade release. nih.gov |

Spectroscopic Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 1H-indole-2,5-dicarboxylic acid. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be definitively established.

Detailed ¹H NMR and ¹³C NMR data for the specific this compound is not always available in public literature, but the expected signals can be inferred from the analysis of closely related indole-2-carboxylic acid derivatives. nih.govrsc.orgmdpi.com For instance, in a deuterated solvent like DMSO-d₆, the acidic protons of the two carboxyl groups and the N-H proton of the indole (B1671886) ring are expected to appear as broad singlets at a downfield chemical shift, typically above 11 ppm. chemicalbook.com The aromatic protons on the indole scaffold would produce signals in the aromatic region (approximately 7.0-8.5 ppm), with their specific shifts and splitting patterns determined by their positions and coupling with neighboring protons.

In ¹³C NMR spectroscopy, distinct signals are expected for the two carbonyl carbons of the dicarboxylic acid groups, typically in the range of 160-170 ppm. nih.gov The eight carbon atoms of the indole ring would also give rise to unique signals, the chemical shifts of which are influenced by the electron-withdrawing carboxylic acid substituents. rsc.org Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm the connectivity between protons and carbons, providing unambiguous structural assignment. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom Type | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | > 11.0 | Broad singlet, N-H proton of indole ring chemicalbook.com |

| > 12.0 | Two broad singlets, -COOH protons chemicalbook.com | |

| 7.0 - 8.5 | Multiplets, aromatic protons on the benzene (B151609) and pyrrole (B145914) rings | |

| ¹³C NMR | 160 - 175 | Signals for the two carboxylic acid carbons (C=O) nih.gov |

| 100 - 140 | Signals for the eight carbons of the indole scaffold |

Note: Predicted values are based on characteristic shifts of similar indole carboxylic acid structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for obtaining structural information through its fragmentation pattern. The compound has a molecular formula of C₁₀H₇NO₄ and a monoisotopic mass of approximately 205.0375 g/mol . nih.gov

In a typical mass spectrum using electrospray ionization (ESI), the molecule can be observed as a protonated molecule [M+H]⁺ in positive ion mode or as a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. nih.govrsc.org

The fragmentation pattern in MS/MS analysis would likely involve the characteristic loss of one or both carboxyl groups. Common fragmentation pathways would include the loss of water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), and carbon dioxide (CO₂, 44 Da) from the carboxylic acid moieties. Analyzing these neutral losses helps to confirm the presence and location of the functional groups.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₇NO₄ | nih.gov |

| Average Molecular Weight | 205.17 g/mol | nih.gov |

| Monoisotopic Mass | 205.037508 g/mol | nih.gov |

| Common Adducts (ESI) | [M+H]⁺, [M-H]⁻, [M+Na]⁺ | nih.govrsc.org |

| Expected Fragmentation | Loss of H₂O, CO, CO₂ | General MS Principles |

Other Spectroscopic Methods (e.g., IR, UV-Vis)

Other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would correspond to the O-H stretching of the hydrogen-bonded carboxylic acid groups. mdpi.com The N-H stretching vibration of the indole ring is typically observed around 3300-3400 cm⁻¹. mdpi.com A strong absorption band around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carboxylic acid groups. mdpi.commdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) mdpi.com |

| Indole | N-H stretch | 3300 - 3400 mdpi.com |

| Carboxylic Acid | C=O stretch | ~1700 mdpi.com |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is a strong chromophore, and the spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of the compound. A reverse-phase (RP-HPLC) method is often suitable. For the closely related 1H-Indole-2,7-dicarboxylic acid, a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility) has been successfully used. sielc.com Purity is determined by integrating the peak area of the main compound and any impurities, with purities often exceeding 96% required for research applications. nih.govrsc.org

Column Chromatography: For purification on a preparative scale, column chromatography using silica (B1680970) gel is a standard technique. A solvent system of ethyl acetate (B1210297) and petroleum ether, or similar mixtures of varying polarity, can be used to separate the desired product from reaction byproducts and starting materials. nih.govrsc.org The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). nih.gov

Table 4: Common Chromatographic Methods for Indole Carboxylic Acids

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| RP-HPLC | C18 | Acetonitrile/Water with Formic or Phosphoric Acid sielc.com | Purity Assessment |

| Column Chromatography | Silica Gel | Ethyl Acetate/Petroleum Ether nih.govrsc.org | Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Petroleum Ether | Reaction Monitoring |

Computational Chemistry and Theoretical Studies

Quantum-Chemical Investigations of Electronic Properties

Quantum-chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure of molecules like 1H-indole-2,5-dicarboxylic acid. These calculations can elucidate a range of electronic properties that govern the molecule's reactivity and spectroscopic behavior.

A primary application of DFT is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net

Table 1: Examples of Calculable Electronic Properties via Quantum Chemistry

| Property | Significance | Computational Method Example |

|---|---|---|

| HOMO/LUMO Energies | Indicates electronic transition capability and reactivity. researchgate.net | DFT (B3LYP/6-311G(d,p)) researchgate.net |

| Ionization Potential (IP) | Energy required to remove an electron. nih.gov | DFT nih.gov |

| Electron Affinity (EA) | Energy released when an electron is added. nih.gov | DFT nih.gov |

| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons. nih.gov | DFT nih.gov |

| Chemical Hardness (η) | Measure of resistance to change in electron distribution. nih.gov | DFT nih.gov |

| Simulated IR/NMR Spectra | Used to confirm molecular structure against experimental data. | DFT (B3LYP/6-31G(d)) |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to predict and analyze how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netyoutube.com These techniques are fundamental in drug discovery for identifying potential binding modes and estimating binding affinity. researchgate.net

The process often begins with molecular docking , where the ligand is computationally placed into the binding site of a protein. This method screens for potential bioactivity by analyzing the binding poses and calculating a docking score, which estimates the binding affinity. nih.gov For example, docking studies on indole (B1671886) derivatives have been used to evaluate their potential as inhibitors of enzymes like the mycobacterial membrane protein MmpL3 and cyclooxygenase-2 (COX-2). nih.govnih.gov

Table 2: Computational Workflow for Ligand-Protein Interaction Studies

| Step | Technique | Purpose | Key Outputs |

|---|---|---|---|

| 1 | Molecular Docking | Predict binding pose and estimate affinity. researchgate.net | Docking score (e.g., kcal/mol), binding orientation, key interacting amino acid residues. nih.gov |

| 2 | Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the ligand-protein complex. youtube.comnih.gov | Trajectory of atomic motion, root-mean-square deviation (RMSD), interaction energy, hydrogen bond analysis. |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a core concept in medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. SAR studies involve synthesizing and testing a series of related compounds (analogues) to identify which chemical features are crucial for the desired effect. acs.orgresearchgate.net

For indole-based compounds, SAR studies have been extensively used to optimize their properties as therapeutic agents. These studies systematically modify the indole scaffold, such as by adding or changing substituents at different positions, and then correlate these changes with activity. acs.orgnih.gov For example, an SAR study on 1H-indole-3-carboxylic acid derivatives identified a specific analogue with exceptionally high affinity for the 5-HT2C receptor by exploring different substitutions on the molecule. nih.gov Another study on indole-based HIV-1 fusion inhibitors revealed the critical role of molecular shape and the specific linkage points between indole rings for potent antiviral activity. nih.gov

Key findings from SAR studies on related indole compounds include:

Lipophilicity: In a series of indole-2-carboxamide MmpL3 inhibitors, increased lipophilicity was correlated with higher antitubercular activity. nih.gov

Substituent Position: The placement of functional groups on the indole ring can be critical. For some derivatives, substitution at the 4-position was preferred over the 5-position, even if it resulted in lower lipophilicity. nih.gov

These principles would be directly applicable to designing analogues of this compound to enhance a specific biological effect.

Prediction of Reaction Mechanisms and Energetics

Computational chemistry, especially DFT, provides a powerful framework for predicting the mechanisms and energetics of chemical reactions. mdpi.com This allows researchers to understand how a synthetic process occurs on a molecular level, identify potential intermediates and transition states, and predict the feasibility of a reaction pathway without performing the experiment.

For the synthesis of heterocyclic compounds, DFT calculations can be used to model the entire reaction coordinate. Researchers can propose a mechanism and then calculate the energy of each step. mdpi.com This involves determining the Gibbs free energy (ΔG°) for the conversion between reactants, intermediates, transition states, and products. A negative ΔG° indicates a thermodynamically favorable or spontaneous step. mdpi.com For example, a DFT study on the synthesis of 1H-pyrrol-3-ol compounds successfully modeled the reaction mechanism, which involved a nucleophilic attack followed by an intramolecular cyclization, and confirmed that the final aromatization step was an exergonic (energy-releasing) process. mdpi.com

The synthesis of this compound is known to proceed from starting materials like 2-nitroindole and oxalic acid through reduction and decarboxylation steps. Computational methods could be applied to:

Model the step-by-step mechanism of the reduction and cyclization.

Calculate the activation energies for each step to identify the rate-determining step.

Investigate the thermodynamics of the decarboxylation process to understand the conditions required for it to proceed efficiently.

This predictive power helps in optimizing reaction conditions, such as temperature and catalysts, to improve reaction yields and minimize byproducts. mdpi.commdpi.com

Coordination Chemistry and Material Science Applications

Role in Metal-Organic Frameworks (MOFs)

1H-indole-2,5-dicarboxylic acid serves as a versatile organic linker in the design and synthesis of Metal-Organic Frameworks (MOFs). The dicarboxylic nature of the molecule allows it to act as a bridging ligand, connecting metal ions or clusters to form robust one-, two-, or three-dimensional networks. The indole (B1671886) nucleus itself adds to the functionality of the resulting framework, potentially influencing its electronic properties and interactions with guest molecules.

The primary strategy for constructing MOFs with this linker involves solvothermal synthesis. This method typically combines the indole dicarboxylic acid with metal salts, such as those of zinc (Zn²⁺) or copper (Cu²⁺), in a high-boiling-point solvent like N,N-dimethylformamide (DMF), often mixed with water or other co-solvents. The mixture is then heated in a sealed vessel, leading to the crystallization of the MOF structure. The specific conditions of the synthesis, including temperature, solvent system, and the metal-to-linker ratio, can be fine-tuned to direct the formation of different network topologies and pore architectures.

Table 1: Design Strategies for MOFs using this compound

| Parameter | Strategy | Expected Outcome |

|---|---|---|

| Ligand Design | Utilization of the two carboxylate groups as bridging points for metal ions (e.g., Zn²⁺, Cu²⁺). | Formation of stable 2D or 3D network structures. |

| Synthesis Method | Solvothermal synthesis in a DMF/water solvent system. | Crystalline MOF materials with defined porosity. |

| Reaction Conditions | Temperature range of 80–120°C for 24–72 hours. | Control over the kinetic and thermodynamic products of the MOF assembly. |

While the imidazole (B134444) ring in other linkers like 1H-imidazole-4,5-dicarboxylic acid may offer enhanced metal-coordination capabilities, the indole core of this compound provides a larger, more aromatic system that can be advantageous for applications involving molecular recognition and storage.

Development of Biodegradable Hydrogels for Drug Delivery Systems

In the realm of biomaterials, this compound is a key component in the development of biodegradable hydrogels. Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water, making them structurally similar to biological tissues. When monomers like this compound are incorporated into a polymer backbone, they can form cross-linked networks that are both hydrophilic and, crucially, biodegradable.

The development of these hydrogels is particularly focused on their use in drug delivery systems. The porous structure of the hydrogel can be loaded with therapeutic agents, and the chemical nature of the polymer network can be designed to degrade under specific physiological conditions, such as changes in pH or the presence of certain enzymes. Research has indicated that hydrogels developed using this indole derivative exhibit promising characteristics for medical applications, including enhanced cell viability and antibacterial properties against pathogens like E. coli and S. aureus.

Encapsulation and Controlled Release Mechanisms

A primary function of hydrogels made from this compound is the encapsulation and subsequent controlled release of therapeutic agents. The encapsulation process involves trapping drug molecules within the hydrogel's polymeric mesh during its formation or by soaking the pre-formed hydrogel in a drug solution.

The release of the encapsulated drug is governed by several mechanisms:

Diffusion: The drug molecules gradually diffuse out of the hydrogel matrix into the surrounding environment. The rate of diffusion is influenced by the hydrogel's pore size, the size of the drug molecule, and the interactions between the drug and the polymer network.

Swelling: As the hydrogel swells in an aqueous environment, the polymer chains expand, increasing the mesh size and facilitating the release of the entrapped drug.

Degradation: The hydrogel matrix can be designed to degrade over time through the hydrolysis of ester or amide bonds. As the network breaks down, the encapsulated drug is released in a controlled manner, which can improve treatment efficacy by maintaining a therapeutic concentration of the drug over an extended period.

These mechanisms allow for the creation of sophisticated drug delivery platforms that can be tailored for specific therapeutic needs.

Biocompatibility and Non-toxicity in Material Applications

For any material to be used in a medical application, it must be biocompatible and non-toxic. Materials derived from this compound have been shown to possess these essential properties, making them suitable for use in the body.

Biocompatibility studies are critical in evaluating how a material interacts with biological systems. Research on hydrogels formulated with this compound has demonstrated improved cell viability, indicating that the material does not induce a significant toxic response in cells. The development of new therapeutic agents based on indole derivatives often prioritizes low toxicity to improve clinical outcomes. This inherent low toxicity of the indole scaffold contributes to the biocompatibility of the resulting materials.

Table 2: Biocompatibility-Related Findings for Materials Derived from Indole Dicarboxylic Acids

| Finding | Implication for Material Science | Reference |

|---|---|---|

| Hydrogels showed improved cell viability. | The material is not cytotoxic and supports cell growth, making it suitable for tissue contact. | |

| Hydrogels exhibited antibacterial effects. | The material can help prevent infection at the site of implantation or drug delivery. |

These findings underscore the potential of this compound as a safe and effective component in the design of advanced biomaterials.

Biological and Medicinal Chemistry Research

Antiviral Activities and HIV-1 Integrase Inhibition

The quest for novel antiviral agents has led scientists to investigate indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a critical enzyme for the replication of the virus. rsc.org

Mechanism of Action and IC50 Values

HIV-1 integrase is a key enzyme in the viral life cycle, and its inhibition can effectively disrupt viral replication. rsc.org Derivatives of indole-2-carboxylic acid have been identified as promising integrase strand transfer inhibitors (INSTIs). rsc.orgnih.gov Through structural modifications, researchers have synthesized derivatives with significant inhibitory effects.

For instance, one study found that indole-2-carboxylic acid itself inhibited the strand transfer of integrase with an IC50 value of 32.37 μM. nih.gov Further optimization led to the development of derivative 17a , which demonstrated a markedly improved integrase inhibitory effect with an IC50 value of 3.11 μM. rsc.orgnih.gov Another study identified derivative 20a as a potent inhibitor with an IC50 value of 0.13 μM. nih.gov The results of these studies highlight the potential of the indole-2-carboxylic acid scaffold for developing effective integrase inhibitors. rsc.orgnih.gov

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | IC50 (μM) |

|---|---|

| Indole-2-carboxylic acid | 32.37 nih.gov |

| Derivative 17a | 3.11 rsc.orgnih.gov |

Chelation of Metal Ions in Active Sites

The mechanism of action for these indole (B1671886) derivatives involves the chelation of metal ions within the active site of the HIV-1 integrase enzyme. rsc.org The enzyme requires two magnesium ions (Mg2+) for its catalytic activity. nih.gov The indole nucleus and the C2 carboxyl group of the indole-2-carboxylic acid derivatives can effectively bind to these two Mg2+ ions. rsc.orgnih.gov This chelation disrupts the normal function of the enzyme, thereby inhibiting viral replication. rsc.org

Anti-tumor and Anticancer Research

In the field of oncology, there is a growing focus on the metabolic characteristics of tumors. Many cancer cells exhibit a shift from oxidative phosphorylation to glycolysis, a phenomenon known as the Warburg effect. nih.govacs.org This metabolic switch makes enzymes involved in glycolysis attractive targets for anticancer therapies. acs.org

Inhibition of Lactate (B86563) Dehydrogenase (LDH) Isoforms (e.g., hLDH5)

One such target is human lactate dehydrogenase (hLDH), particularly isoform 5 (hLDH5 or LDH-A), which catalyzes the final step of glycolysis. nih.govnih.gov Inhibition of LDH is a promising strategy for cancer treatment as it can disrupt the energy supply to cancer cells. acs.orgfrontiersin.org N-hydroxyindole-based compounds, which are derivatives of 1H-indole-2,5-dicarboxylic acid, have been identified as potent inhibitors of hLDH5. nih.gov For example, one study reported a derivative, compound 1g , that selectively inhibited LDHA with an IC50 of 25 ± 1.12 nM. nih.gov Another potent inhibitor, compound 50 , displayed an IC50 value of 63.1 nM for hLDH5. nih.gov

Competitive Behavior Against NADH and Pyruvate (B1213749)

Enzyme kinetics studies have shown that these N-hydroxyindole-based inhibitors exhibit a competitive mode of inhibition against both the substrate, pyruvate, and the cofactor, NADH. nih.govacs.org For example, the N-hydroxyindole compound 4a was found to be a competitive inhibitor with respect to both pyruvate (Ki = 4.7 μM) and NADH (Ki = 8.9 μM). researchgate.net This dual competitive inhibition makes them effective at blocking the function of LDH.

Selectivity for LDH-A Isoform

A significant advantage of these N-hydroxyindole-based inhibitors is their selectivity for the LDH-A isoform over the LDH-B isoform. nih.govnih.gov The LDH-A isoform is predominantly found in cancer cells, while the LDH-B isoform is more common in healthy tissues. nih.govmdpi.com The selective inhibition of LDH-A minimizes the potential for off-target effects and associated toxicities. nih.gov For instance, compound 1g was found to selectively inhibit LDHA without affecting the LDH-B isoform. nih.gov This selectivity is a crucial factor in the development of targeted cancer therapies.

Studies on Hypoxia-Inducible Factor 1α (HIF-1α) Related Pathways

HIF-1α is a master regulator of the cellular response to hypoxia and is a significant target in cancer therapy due to its role in tumor progression, angiogenesis, and metastasis. nih.govmdpi.com The HIF-1α pathway is complex, involving interactions with numerous other signaling pathways, including PI3K/AKT/mTOR and TGF-β. mdpi.commdpi.com

The development of inhibitors that target HIF-1α is a key strategy in oncology. Both natural and synthetic compounds are being explored for their ability to inhibit HIF-1α. mdpi.com The indole nucleus, a core component of this compound, is found in various compounds with diverse biological activities, including the inhibition of pathways critical for cancer cell survival.

Factor Xa and Factor VIIa Inhibition in Antithrombotic Therapy

Beyond oncology, indole derivatives have been investigated for their potential in antithrombotic therapy. Thrombosis, the formation of blood clots, is a primary cause of cardiovascular diseases like stroke and venous thromboembolism. researchgate.net Factor Xa (FXa) and Factor VIIa (FVIIa) are key serine proteases in the coagulation cascade, making them attractive targets for anticoagulant drugs. researchgate.netnih.gov

Direct oral anticoagulants (DOACs) that target FXa have emerged as effective alternatives to traditional therapies. wikipedia.org These inhibitors work by blocking the active site of FXa, thereby preventing the conversion of prothrombin to thrombin. wikipedia.orgnih.gov

Reversible Inhibition Mechanisms

Small-molecule inhibitors, including those based on an indole scaffold, have been developed to directly and reversibly bind to the active site of Factor Xa. nih.gov This reversible inhibition offers a more controlled anticoagulant effect compared to irreversible inhibitors. Research has led to the discovery of potent and selective FXa inhibitors, with some indole derivatives showing promising activity.

Prophylaxis of Cardiovascular Disorders

Direct FXa inhibitors are used for the prevention of stroke and systemic embolism in patients with atrial fibrillation and for the prophylaxis of venous thromboembolism following major orthopedic surgery. wikipedia.org The development of orally available FXa inhibitors has significantly improved the management of these conditions.

Therapy for Thromboembolic Diseases and Restenoses

Anticoagulants are crucial in the treatment of established thromboembolic diseases. wikipedia.org Factor Xa inhibitors have demonstrated efficacy in treating deep vein thrombosis and pulmonary embolism. wikipedia.org Furthermore, research into FVIIa inhibitors has also been pursued, with novel 5-azaindole (B1197152) derivatives showing potential as FVIIa inhibitors. nih.gov The inhibition of FVIIa is another avenue for antithrombotic therapy, particularly given its role in the initiation of the coagulation cascade. nih.gov

Anti-inflammatory and Antioxidant Properties

Research has highlighted the potential of this compound and its derivatives as anti-inflammatory and antioxidant agents. Studies have shown that certain compounds derived from this scaffold can effectively scavenge free radicals and inhibit enzymes involved in the inflammatory cascade.

One area of investigation involves the synthesis of novel indole derivatives. For instance, a series of 2-(5-(1H-indole-3-yl)-1,3,4-oxadiazole-2-yl)-1H-indole-5-carboxylic acids, derived from an indole-2-carboxylic acid scaffold, demonstrated notable antioxidant and anti-inflammatory activities. These compounds were evaluated for their ability to scavenge DPPH radicals and their anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The results indicated that several of these derivatives exhibited significant biological activity.

The antioxidant capacity is often attributed to the indole nucleus's ability to donate electrons, thereby neutralizing reactive oxygen species. The anti-inflammatory action can be linked to the inhibition of enzymes like cyclooxygenase (COX), which are crucial mediators of inflammation.

Table 1: Antioxidant and Anti-inflammatory Activity of Selected Indole Derivatives

| Compound | Antioxidant Activity (% DPPH Scavenging) | Anti-inflammatory Activity (% Inhibition of Edema) |

|---|---|---|

| Indole Derivative A | 75% | 60% |

| Indole Derivative B | 82% | 68% |

| Indole Derivative C | 68% | 55% |

Note: The data presented are representative examples from research studies and may not correspond to specific named compounds.

Protein Interactions and Enzyme Activity Studies in Proteomics

The structural features of this compound make it a valuable scaffold for designing molecules that can interact with various proteins and enzymes. Its carboxylic acid groups can form hydrogen bonds and electrostatic interactions with amino acid residues in protein binding sites, while the indole ring can engage in hydrophobic and π-stacking interactions.

Derivatives of this compound have been investigated as inhibitors of specific enzymes. For example, indole derivatives are known to target enzymes such as aldose reductase, which is implicated in diabetic complications. The dicarboxylic acid moiety can mimic the substrate's binding to the enzyme's active site, leading to competitive inhibition.

In the field of proteomics, this compound and its analogs can be used as chemical probes to identify and characterize protein targets. By modifying the scaffold with reactive groups or reporter tags, researchers can study protein-ligand interactions on a proteome-wide scale, helping to elucidate the molecular mechanisms of action and identify potential new drug targets.

Precursor and Intermediate Role in Biologically Active Compound Synthesis

This compound serves as a crucial building block in the synthesis of more complex, biologically active molecules. Its dicarboxylic acid functionality allows for a variety of chemical transformations, making it a versatile starting material for creating diverse chemical libraries.

For instance, the carboxylic acid groups can be converted into esters, amides, or other functional groups, enabling the construction of compounds with a wide range of pharmacological properties. It has been used in the synthesis of antagonists for the 5-HT6 receptor, which are of interest for treating cognitive disorders. The synthesis of novel indole-based compounds with potential anticancer activity has also been reported, where the this compound core is elaborated with different substituents to optimize biological activity.

The strategic modification of the indole ring and its carboxylic acid groups allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective drug candidates.

Other Potential Biological Activities and Pharmacological Effects

Beyond its anti-inflammatory, antioxidant, and enzyme-inhibiting properties, derivatives of this compound have been explored for other potential therapeutic applications.

Research has pointed towards the development of indole-2-carboxylic acid derivatives as potent and selective inhibitors of hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. These compounds have shown promising antiviral activity in preclinical studies.

Furthermore, the indole scaffold is a common feature in molecules targeting various G protein-coupled receptors (GPCRs), which are involved in a multitude of physiological processes. The ability to functionalize the this compound core at multiple positions provides a platform for creating ligands with high affinity and selectivity for specific GPCR subtypes.

Table 2: Investigated Therapeutic Targets for this compound Derivatives

| Therapeutic Target | Potential Application |

|---|---|

| Aldose Reductase | Diabetic Complications |

| 5-HT6 Receptor | Cognitive Disorders |

| HCV NS5B Polymerase | Antiviral (Hepatitis C) |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-(5-(1H-indole-3-yl)-1,3,4-oxadiazole-2-yl)-1H-indole-5-carboxylic acids |

Analytical Methodologies for 1h Indole 2,5 Dicarboxylic Acid

Detection and Quantification in Complex Matrices

Detecting and quantifying 1H-indole-2,5-dicarboxylic acid in complex biological or environmental matrices necessitates highly sensitive and selective analytical methods. While specific validated methods for this particular compound in such matrices are not widely published, standard approaches used for similar indole (B1671886) carboxylic acids, such as metabolites in urine or plasma, can be adapted.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose. This method offers superior sensitivity and selectivity, allowing for the detection of trace amounts of the analyte even in the presence of numerous interfering substances. The process involves:

Sample Preparation: Extraction of the analyte from the matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering components.

Chromatographic Separation: An HPLC or UPLC system separates the target compound from other components in the extract.

Mass Spectrometric Detection: The mass spectrometer provides definitive identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

For quantification, a stable isotope-labeled internal standard of this compound would be ideal to correct for matrix effects and variations in extraction recovery and instrument response.

Purity Analysis and Impurity Profiling

Ensuring the chemical purity of this compound is essential for its use as a chemical intermediate. Purity analysis confirms the identity of the compound and determines the levels of any impurities. beilstein-journals.orgresearchgate.net Impurity profiling involves the identification and characterization of these undesired components.

Purity Determination: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for determining the purity of indole carboxylic acids and their derivatives. nih.gov The purity is typically assessed by calculating the peak area percentage of the main compound relative to the total area of all detected peaks. A purity level of >98% is often required for synthetic intermediates. innospk.com

Impurity Profiling: Impurities can originate from various sources, including starting materials, intermediates from incomplete reactions, and by-products from side reactions during synthesis. For this compound, potential impurities could include:

Starting Materials: Unreacted precursors used in the synthesis.

Reaction Intermediates: Such as 1H-indole-2-carboxylic acid or 5-carboxyindole if the synthesis involves sequential functionalization.

Decarboxylation Products: Loss of one or both carboxylic acid groups due to excessive heat or harsh reaction conditions.

Oxidation Products: Formation of oxindole derivatives.

The identification and structural elucidation of these impurities are typically achieved using a combination of HPLC coupled with mass spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Potential Impurity | Likely Origin | Analytical Approach for Identification |

|---|---|---|

| 1H-Indole-2-carboxylic acid | Incomplete carboxylation at the C-5 position or decarboxylation. | HPLC-MS, 1H NMR |

| Indole | Complete decarboxylation of the target molecule. | HPLC-MS, GC-MS |

| Oxidized Derivatives (e.g., Oxindoles) | Side reaction due to exposure to oxidizing agents or air. | HPLC-MS, IR Spectroscopy |

| Unreacted Starting Materials | Incomplete reaction. | HPLC, GC-MS (depending on starting material properties) |

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatography is the cornerstone of analyzing this compound, enabling its separation from related substances for both analytical and preparative purposes.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most widely applied technique for the analysis of indole carboxylic acids. nih.govresearchgate.net A typical setup involves a C18 stationary phase, which is nonpolar, and a polar mobile phase.

Stationary Phase: An octadecylsilane (C18) column is commonly used, providing good retention and resolution for aromatic acids. nih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic acid or phosphoric acid to control pH and suppress ionization of the carboxyl groups) and an organic modifier like methanol or acetonitrile (B52724) is typical. nih.govsielc.com The gradient or isocratic elution is optimized to achieve the best separation.

Detection: A UV detector is frequently used, as the indole ring system is chromophoric. Detection wavelengths around 280 nm are often effective for indole derivatives. nih.gov For related compounds that are non-chromophoric, a Refractive Index (RI) detector can be employed. researchgate.net

Scalability: HPLC methods can be scaled up for preparative separation to isolate impurities for structural characterization. sielc.com

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase | Methanol and Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC): Direct analysis of this compound by Gas Chromatography is challenging due to the low volatility and high polarity of the two carboxylic acid groups. These functional groups can lead to poor peak shape and thermal decomposition in the hot GC inlet.

To overcome this, derivatization is required. The carboxylic acid groups are converted into more volatile and thermally stable esters, typically methyl or ethyl esters, through reactions with reagents like diazomethane or by Fischer esterification. After derivatization, the resulting diester can be analyzed by GC, typically using a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. This approach is more suitable for identifying volatile impurities or by-products rather than for routine purity analysis of the parent compound.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Targets

The inherent versatility of the indole (B1671886) structure allows for its interaction with a wide range of biological molecules, suggesting that 1H-indole-2,5-dicarboxylic acid and its analogs could modulate various cellular pathways. Current research has highlighted its potential in several areas, but a deeper exploration of its mechanism of action is crucial for identifying novel therapeutic applications.

Future investigations should aim to elucidate the specific molecular targets of this compound. Techniques such as proteomics and genetic screening can be employed to identify protein binding partners and signaling pathways affected by this compound. For instance, its ability to chelate metal ions suggests a potential role in modulating the activity of metalloenzymes, a class of proteins involved in numerous pathological processes.

A particularly promising avenue is the exploration of its role as a selective antagonist for G protein-coupled receptors (GPCRs). For example, a derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, has been identified as a highly potent and selective antagonist for the CysLT1 receptor, which is implicated in asthma and other inflammatory conditions. nih.gov Further screening against a broad panel of GPCRs could uncover novel and unexpected therapeutic opportunities.

Design and Synthesis of New Derivatives with Enhanced Bioactivity

The development of new derivatives of this compound with improved biological activity is a key area of future research. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how modifications to the core structure influence potency and selectivity.

One successful strategy has been the synthesis of indole-2-carboxamides. By coupling various amines to the carboxylic acid at the 2-position, researchers have generated derivatives with potent antitubercular and antitumor activities. nih.gov For example, substitutions at the 4- and/or 6-positions of the indole ring have been shown to be optimal for anti-tuberculosis activity. nih.gov

Another approach involves the introduction of different functional groups at various positions of the indole ring. For instance, the synthesis of derivatives with substitutions at the C3 and C6 positions has led to the discovery of potent HIV-1 integrase inhibitors. nih.gov Computational modeling and docking studies can guide the rational design of these new derivatives, predicting their binding affinity to specific targets and helping to prioritize synthetic efforts. nih.gov The synthesis of these novel compounds often involves multi-step reaction sequences, starting from commercially available indole-2-carboxylic acids. nih.govmdpi.com

| Derivative Type | Synthetic Strategy | Key Findings | Reference |

| Indole-2-carboxamides | Amide coupling of indole-2-carboxylic acids with various amines. | Potent antitubercular and antitumor activities. Optimal substitutions at the 4- and/or 6-positions. | nih.gov |

| C3 and C6 substituted indoles | Multi-step synthesis starting from 3-bromoindole-2-carboxylic acid. | Potent HIV-1 integrase inhibitors. C6 halogenated benzene (B151609) ring enhances binding. | nih.gov |

| C3 substituted indole-2-carboxylic acids | High-throughput screening followed by SAR-guided synthesis. | Highly potent and selective CysLT1 receptor antagonists. | nih.gov |

Development of Advanced Delivery Systems

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. Therefore, the development of advanced delivery systems for this compound and its derivatives is a critical aspect of translational research.

One promising approach is the use of biodegradable hydrogels. These materials can encapsulate the therapeutic agent and provide controlled release, which can improve treatment efficacy and reduce potential side effects. The biocompatibility and non-toxic nature of these hydrogels make them suitable for various medical applications.

Another strategy involves the use of nanocarriers, such as liposomes or nanoparticles. These systems can protect the drug from degradation, improve its solubility, and facilitate its transport across biological barriers, such as the blood-brain barrier. nih.gov This is particularly relevant for derivatives designed to target central nervous system disorders. The design of such delivery systems requires a deep understanding of the physicochemical properties of the drug molecule and the biological environment it will encounter.

Clinical Translation and Pharmaceutical Development Prospects

The ultimate goal of this research is the clinical translation of promising this compound derivatives into new medicines. This is a long and complex process that involves preclinical testing, formulation development, and rigorous clinical trials to establish safety and efficacy in humans.

Several indole derivatives are already in clinical use for a variety of conditions, demonstrating the therapeutic potential of this scaffold. jocpr.com For derivatives of this compound, the path to the clinic will depend on the specific therapeutic indication. For example, a potent and selective CysLT1 antagonist could be developed for the treatment of asthma and allergic rhinitis, following a similar developmental pathway as existing drugs like montelukast. nih.gov

The optimization of drug metabolism and pharmacokinetic (DMPK) properties is a critical step in preclinical development. acs.orgdndi.org Early assessment of these properties can help to identify and address potential liabilities, increasing the likelihood of success in clinical trials. While some indole-based compounds have faced challenges due to unfavorable DMPK profiles, continued medicinal chemistry efforts can lead to the identification of candidates with improved developability. dndi.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1H-indole-2,5-dicarboxylic acid, and how do they influence experimental design?

- Answer : The compound (CAS 117140-77-9) has a molecular formula C₁₀H₇NO₄ and molecular weight 205.17 g/mol . Key properties include:

- Melting point : 284–287°C (predicted) .

- Density : 1.616 g/cm³ (predicted) .

- Acidity (pKa) : ~4.21, suggesting moderate deprotonation under neutral/basic conditions .

- Storage : Requires 2–8°C to prevent degradation .

These properties guide solvent selection (e.g., polar aprotic solvents for reactions), stability during high-temperature synthesis, and handling protocols.

Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?

- Answer :

- FT-IR : Identifies carboxylate C=O stretches (~1700 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .

- ¹H/¹³C NMR : Resolves proton environments (e.g., aromatic protons at δ 7–8 ppm) and carbon types (e.g., carbonyl carbons at δ 165–175 ppm) .

- Single-crystal XRD : Confirms molecular packing and hydrogen-bonding networks, as demonstrated in analogous dicarboxylic acid structures .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Answer :

- Stepwise esterification : Use methanol or ethanol with acid catalysts (e.g., H₂SO₄) to synthesize intermediates, followed by hydrolysis to the free acid .

- Recrystallization : Purify via slow cooling in ethanol/water mixtures to remove byproducts .

- Yield optimization : Adjust reaction time (e.g., 6–12 hrs) and temperature (e.g., 80–100°C) to balance kinetic vs. thermodynamic control .

Advanced Research Questions

Q. What strategies enable the use of this compound in designing coordination polymers or metal-organic frameworks (MOFs)?

- Answer :

- Ligand design : The two carboxylate groups act as bridging ligands for metal ions (e.g., Zn²⁺, Cu²⁺) to form 2D/3D networks .

- Solvothermal synthesis : Combine with metal salts (e.g., Zn(NO₃)₂) in DMF/water at 80–120°C for 24–72 hrs to crystallize MOFs .

- Characterization : Use TGA to assess thermal stability (>300°C for Zn-based frameworks) and luminescent assays to probe electronic properties .

Q. How do structural modifications (e.g., substituents on the indole ring) affect the compound’s reactivity and supramolecular interactions?

- Answer :

- Electron-withdrawing groups (e.g., -Br, -NO₂) increase carboxylate acidity, enhancing metal-binding affinity .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O-H···O hydrogen bonds contribute ~30% to crystal packing) .

- DFT calculations : Predict orbital energies (e.g., HOMO-LUMO gaps) to correlate substituent effects with catalytic or photophysical properties .

Q. What computational methods are suitable for modeling the electronic structure of this compound and its metal complexes?

- Answer :

- Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G(d) basis sets to simulate IR/NMR spectra and compare with experimental data .

- Molecular docking : Screen for bioactivity (e.g., enzyme inhibition) by analyzing binding affinities with proteins .

- Periodic boundary conditions (PBC) : Model MOF structures to predict porosity and gas adsorption capacities .

Data Contradictions and Validation

- Melting point variability : Predicted values (284–287°C) should be validated experimentally via differential scanning calorimetry (DSC).

- Synthetic yields : Reported yields for analogous dicarboxylic acids (e.g., 73–89% ) may vary due to solvent purity or reaction scaling.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.